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Compound of Interest

Compound Name: Sagittatoside B

Cat. No.: B1248853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb

Epimedium brevicornu Maxim., has garnered increasing interest within the scientific

community. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and known biological activities of Sagittatoside B. Detailed

experimental protocols for its isolation, analysis, and the investigation of its biological effects

are presented. Furthermore, this document elucidates the potential molecular mechanisms of

action, including its influence on key signaling pathways, supported by quantitative data and

visual diagrams to facilitate a deeper understanding for researchers in drug discovery and

development.

Chemical Structure and Physicochemical Properties
Sagittatoside B is classified as a flavonoid glycoside. Its core structure consists of a flavonoid

aglycone linked to a disaccharide moiety.

Table 1: Chemical and Physical Properties of Sagittatoside B
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Property Value Source

IUPAC Name

3-[(6-Deoxy-2-O-beta-D-

xylopyranosyl-alpha-L-

mannopyranosyl)oxy]-5,7-

dihydroxy-2-(4-

methoxyphenyl)-8-(3-methyl-2-

butenyl)-4H-1-benzopyran-4-

one

ChemFaces

Molecular Formula C₃₂H₃₈O₁₄ ChemFaces

Molecular Weight 646.64 g/mol ChemFaces

CAS Number 118525-36-3 ChemFaces

Appearance Yellow powder ChemFaces

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol
ChemFaces

Predicted Boiling Point 895.5 ± 65.0 °C ChemSRC

Predicted Density 1.53 g/cm³ ChemSRC

Predicted pKa 6.29 ± 0.40 ChemSRC

Table 2: Spectroscopic Data for Sagittatoside B

Spectroscopic Technique Key Data Points

Mass Spectrometry (MS) Relative Molecular Mass: 646.23

¹H-NMR Data not explicitly found in search results.

¹³C-NMR Data not explicitly found in search results.

Biological Activities and Mechanism of Action
While research on Sagittatoside B is ongoing, preliminary studies and the activities of

structurally related compounds from Epimedium species suggest potential therapeutic effects,
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including anti-inflammatory and neuroprotective activities. The precise mechanisms of action

are still under investigation; however, modulation of key signaling pathways is a likely

contributor to its biological effects.

Metabolism
In vivo studies in rats have shown that Sagittatoside B undergoes several metabolic

transformations. The primary metabolic pathways include hydrolysis, hydrogenation,

hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with

glucuronic acid and various sugars[1]. A total of 17 metabolites have been tentatively identified

in rat plasma, bile, urine, and feces following oral administration[1].

Potential Signaling Pathways
Based on the activities of similar flavonoids, Sagittatoside B may influence the following

signaling pathways:

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Many

flavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of

pro-inflammatory cytokines.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is

involved in cellular responses to a variety of stimuli and plays a key role in inflammation and

cell proliferation.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and

proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases,

including cancer.

Further research is required to definitively establish the direct effects of Sagittatoside B on

these and other signaling pathways.
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Potential signaling pathways modulated by Sagittatoside B.

Experimental Protocols
Enzymatic Preparation of Sagittatoside B
Sagittatoside B can be prepared by the enzymatic hydrolysis of Epimedin B.

Substrate: Epimedin B

Enzyme: Cellulase

Reaction Medium: Acetic acid-sodium acetate buffer (pH 5.6)

Temperature: 50 °C

Substrate Concentration: 20 g/L

Enzyme to Substrate Ratio: 3:5 (mass ratio)

Monitoring: The conversion can be monitored by analytical HPLC.

Product Identification: The final product should be confirmed by MS, ¹H-NMR, and ¹³C-NMR.
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Workflow for the enzymatic preparation of Sagittatoside B.

Quantitative Analysis by LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for

the simultaneous determination of Sagittatoside B in complex matrices like herbal extracts.

Table 3: LC-MS/MS Parameters for Sagittatoside B Quantification in Epimedium
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Parameter Value

Linear Range 5 - 50,000 ng/mL

Regression Equation y = 88.9303x - 19.0810

Correlation Coefficient (r²) 0.999

Limit of Detection (LOD) 0.5 ng/mL

Limit of Quantification (LOQ) 0.91 ng/mL

Precision (RSD) 3.66%

Repeatability (RSD) 4.01%

Recovery 100.18%

Source: Comparison of the Active Compositions between Raw and Processed Epimedium from

Different Species[2]

Cell Viability Assay
To assess the cytotoxic or protective effects of Sagittatoside B, a standard cell viability assay

such as the MTT or WST-8 assay can be performed.

Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7

macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or

specific cancer cell lines).

Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of

Sagittatoside B. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity

if applicable.

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

Assay: Add the MTT or WST-8 reagent and incubate according to the manufacturer's

protocol.
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Measurement: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the

IC₅₀ value if applicable.

Seed cells in 96-well plate

Treat with Sagittatoside B
(various concentrations)

Incubate (e.g., 24-72h)

Add MTT or WST-8 reagent

Incubate per protocol

Measure absorbance

Calculate viability, IC50

Click to download full resolution via product page

General workflow for a cell viability assay.
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Conclusion and Future Directions
Sagittatoside B is a promising natural product with potential therapeutic applications. This

guide has summarized the current knowledge of its chemical structure and properties.

However, significant research gaps remain. Future studies should focus on:

Complete Spectroscopic Characterization: Detailed ¹H-NMR and ¹³C-NMR data are essential

for unambiguous structure confirmation and quality control.

Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific

molecular targets and signaling pathways modulated by Sagittatoside B.

Quantitative Biological Activity: Determination of IC₅₀ values and other quantitative measures

of activity in various in vitro and in vivo models will be crucial for understanding its

therapeutic potential.

Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) studies are necessary for any future drug

development efforts.

By addressing these research areas, the scientific community can fully unlock the therapeutic

potential of Sagittatoside B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1248853#chemical-structure-and-properties-of-
sagittatoside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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